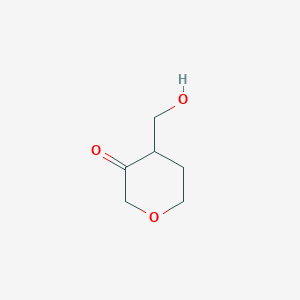

4-(Hydroxymethyl)oxan-3-one

Descripción

4-(Hydroxymethyl)oxan-3-one is a six-membered oxygen-containing heterocyclic compound (oxane) with a ketone group at position 3 and a hydroxymethyl (-CH2OH) substituent at position 2. However, the provided evidence lacks direct studies on this compound, necessitating comparisons with structurally or functionally related molecules.

Propiedades

Número CAS |

121197-11-3 |

|---|---|

Fórmula molecular |

C6H10O3 |

Peso molecular |

130.14 g/mol |

Nombre IUPAC |

4-(hydroxymethyl)oxan-3-one |

InChI |

InChI=1S/C6H10O3/c7-3-5-1-2-9-4-6(5)8/h5,7H,1-4H2 |

Clave InChI |

USSLNOYNTTZEHG-UHFFFAOYSA-N |

SMILES canónico |

C1COCC(=O)C1CO |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

4-(Hydroxymethyl)oxan-3-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Its derivatives are studied for potential biological activities.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 4-(Hydroxymethyl)oxan-3-one depends on its specific application. In general, its effects are mediated through interactions with various molecular targets, such as enzymes or receptors. The hydroxymethyl and ketone groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 4-(Hydroxymethyl)oxan-3-one to analogous compounds based on structural features, biological activity, and applications.

Structural Analogues

Reactivity and Functional Roles

- Ketone vs. Alcohol Groups : The ketone in 4-(Hydroxymethyl)oxan-3-one enhances electrophilicity at C3, enabling nucleophilic additions (e.g., Grignard reactions), whereas the hydroxyl group in (3R,4R)-4-(Hydroxymethyl)oxan-3-ol favors hydrogen bonding and solubility.

Actividad Biológica

4-(Hydroxymethyl)oxan-3-one is a chemical compound characterized by its unique structural features, including a hydroxymethyl group and a ketone functional group. This compound has garnered attention in various fields due to its potential biological activities, including antimicrobial, antioxidant, and cytotoxic properties. This article aims to provide a comprehensive overview of the biological activity of 4-(Hydroxymethyl)oxan-3-one, supported by case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₀O₃

- Molecular Weight : Approximately 130.14 g/mol

- Functional Groups : Hydroxymethyl (-CH₂OH) and Ketone (C=O)

The presence of these functional groups contributes to the compound's reactivity and biological interactions, making it a valuable intermediate in synthetic chemistry and medicinal applications.

Antimicrobial Properties

Research indicates that 4-(Hydroxymethyl)oxan-3-one exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial survival.

Antioxidant Activity

4-(Hydroxymethyl)oxan-3-one has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which are implicated in various diseases, including cancer and cardiovascular disorders. Studies have demonstrated that this compound can scavenge free radicals effectively, thus protecting cellular components from oxidative damage .

Cytotoxic Effects

The cytotoxicity of 4-(Hydroxymethyl)oxan-3-one has been investigated in several cancer cell lines. It has shown selective toxicity towards malignant cells while exhibiting lower toxicity to normal cells. For instance, experiments conducted on HeLa and HL60 cell lines revealed that the compound induced apoptosis in cancer cells, making it a candidate for further research in cancer therapeutics .

Case Studies

-

Antimicrobial Efficacy Study :

A study assessed the antimicrobial activity of 4-(Hydroxymethyl)oxan-3-one against Gram-positive and Gram-negative bacteria. The results indicated that the compound inhibited bacterial growth significantly at concentrations as low as 50 µg/mL, with a minimum inhibitory concentration (MIC) determined for each strain tested. -

Antioxidant Capacity Evaluation :

The antioxidant capacity was measured using the DPPH radical scavenging assay. The IC₅₀ value for 4-(Hydroxymethyl)oxan-3-one was found to be 23.68 µg/mL, demonstrating potent antioxidant activity compared to standard ascorbic acid . -

Cytotoxicity Assessment :

In vitro cytotoxicity tests were performed on various cancer cell lines using the MTT assay. The results showed that 4-(Hydroxymethyl)oxan-3-one had an IC₅₀ value of 15 µg/mL against HeLa cells, indicating strong cytotoxic effects while exhibiting minimal cytotoxicity towards normal fibroblast cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of 4-(Hydroxymethyl)oxan-3-one, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Mangiferin | Oxane ring structure with multiple hydroxyls | Antioxidant, anti-inflammatory |

| Quercetin 3-D-galactoside | Hydroxylated flavonoid | Antioxidant, anti-inflammatory |

| Rutin | Glycoside of quercetin | Antioxidant |

| 5-Hydroxy-2-(4-hydroxyphenyl)-8-chromenone | Chromenone structure with sugar moieties | Antioxidant |

This table illustrates that while many compounds share similar structural elements with 4-(Hydroxymethyl)oxan-3-one, they differ significantly in their functional groups and biological activities, highlighting the unique potential of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.